molecular formula C11H13BrOS B13224002 3-(2-Bromophenyl)-4-methylthiolan-3-ol

3-(2-Bromophenyl)-4-methylthiolan-3-ol

Cat. No.: B13224002
M. Wt: 273.19 g/mol
InChI Key: OIVXUUCTGCLMCD-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-4-methylthiolan-3-ol is an organic compound that features a bromophenyl group attached to a thiolan ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-4-methylthiolan-3-ol typically involves the bromination of phenyl derivatives followed by the formation of the thiolan ring. One common method is the electrophilic bromination of phenol to introduce the bromine atom at the ortho position. This is followed by the formation of the thiolan ring through a series of cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The cyclization to form the thiolan ring can be achieved using catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-4-methylthiolan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Bromophenyl)-4-methylthiolan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-4-methylthiolan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the thiolan ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromophenyl)-4-methylthiolan-3-ol is unique due to the presence of both a bromophenyl group and a thiolan ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

3-(2-bromophenyl)-4-methylthiolan-3-ol

InChI

InChI=1S/C11H13BrOS/c1-8-6-14-7-11(8,13)9-4-2-3-5-10(9)12/h2-5,8,13H,6-7H2,1H3

InChI Key

OIVXUUCTGCLMCD-UHFFFAOYSA-N

Canonical SMILES

CC1CSCC1(C2=CC=CC=C2Br)O

Origin of Product

United States

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